potassium trifluoro(2-methylbutan-2-yl)boranuide
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Overview
Description
Potassium trifluoro(2-methylbutan-2-yl)boranuide is a chemical compound with the molecular formula C5H11BF3K. It is known for its unique properties and applications in various fields of chemistry and industry. The compound is characterized by the presence of a boron atom bonded to a trifluoromethyl group and a 2-methylbutan-2-yl group, with potassium as the counterion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-methylbutan-2-yl)boranuide typically involves the reaction of 2-methylbutan-2-ylboronic acid with potassium fluoride and trifluoromethyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-methylbutan-2-yl)boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borates.
Reduction Reactions: The compound can be reduced to form borohydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Substituted boron compounds with various functional groups.
Oxidation Reactions: Boronic acids or borates.
Reduction Reactions: Borohydrides.
Scientific Research Applications
Potassium trifluoro(2-methylbutan-2-yl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is employed in the development of boron-containing drugs and biomolecules.
Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism of action of potassium trifluoro(2-methylbutan-2-yl)boranuide involves the interaction of the boron atom with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The boron atom can form stable complexes with other molecules, facilitating the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
Potassium 4-methoxyphenyltrifluoroborate: Used in Suzuki Cross-Coupling reactions as a boronic acid surrogate.
Potassium 4-methylphenyltrifluoroborate: Also used in Suzuki Cross-Coupling reactions.
(2-Naphthyl)trifluoroborate: Another boron-containing compound with similar reactivity.
Uniqueness
Potassium trifluoro(2-methylbutan-2-yl)boranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. The presence of the trifluoromethyl group enhances its chemical properties, making it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
potassium;trifluoro(2-methylbutan-2-yl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BF3.K/c1-4-5(2,3)6(7,8)9;/h4H2,1-3H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVJXOVWFKFZBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(C)(C)CC)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
237741-27-4 |
Source
|
Record name | potassium trifluoro(2-methylbutan-2-yl)boranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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